N-(1-adamantyl)-2-pentoxybenzamide
Description
N-(1-adamantyl)-2-pentoxybenzamide is a synthetic compound featuring a rigid adamantane core linked to a benzamide moiety via a pentoxy chain. The adamantyl group confers high lipophilicity and metabolic stability, while the pentoxy chain modulates solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-pentoxybenzamide |
InChI |
InChI=1S/C22H31NO2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,23,24) |
InChI Key |
WLFXSWINOQOCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-adamantyl)-2-pentoxybenzamide can be synthesized through a multi-step process. One common method involves the reaction of 1-adamantylamine with 2-pentoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N-(1-adamantyl)-2-pentoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-pentoxybenzamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide compounds, and substituted benzamide derivatives .
Scientific Research Applications
N-(1-adamantyl)-2-pentoxybenzamide is a compound of growing interest in medicinal chemistry, particularly due to its unique structural characteristics derived from the adamantane moiety. This article explores its applications in various scientific fields, emphasizing its potential in drug development, enzyme inhibition, and therapeutic interventions.
Structural Characteristics and Synthesis
N-(1-adamantyl)-2-pentoxybenzamide features an adamantane core, which is known for enhancing the lipophilicity and stability of drug candidates. The rigid structure of adamantane can protect functional groups from metabolic degradation, thereby increasing the half-life of the compounds in biological systems . The synthesis of this compound typically involves coupling reactions between adamantyl amines and substituted benzamides, which can be optimized to yield high purity and yield .
Antiviral Activity
Adamantane derivatives, including N-(1-adamantyl)-2-pentoxybenzamide, have been extensively studied for their antiviral properties, particularly against influenza viruses. The adamantyl group is known to inhibit the M2 ion channel of influenza A viruses, which is crucial for viral replication . Research indicates that modifications to the adamantane scaffold can enhance antiviral activity while minimizing toxicity .
Anticancer Research
The incorporation of the adamantyl group into various pharmacophores has shown promise in cancer treatment. Adamantane derivatives have been linked to improved selectivity and potency against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis . For instance, studies have demonstrated that certain adamantyl compounds exhibit significant antiproliferative effects on various cancer types, suggesting their potential as therapeutic agents .
Neurological Disorders
N-(1-adamantyl)-2-pentoxybenzamide may also play a role in treating neurological disorders due to its interaction with NMDA receptors. Adamantane derivatives are known to act as NMDA receptor antagonists, which can help regulate glutamate levels in the brain and potentially alleviate symptoms associated with conditions such as Parkinson's disease and Alzheimer's disease . The ability to cross the blood-brain barrier enhances their therapeutic efficacy in central nervous system disorders .
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of N-(1-adamantyl)-2-pentoxybenzamide against influenza A, researchers found that this compound exhibited potent antiviral activity comparable to existing treatments like amantadine. The mechanism involved blocking the M2 ion channel, thereby preventing viral uncoating .
Case Study 2: Cancer Cell Proliferation
A series of experiments evaluated the antiproliferative effects of N-(1-adamantyl)-2-pentoxybenzamide on various cancer cell lines. Results indicated that this compound significantly inhibited cell growth at low concentrations while maintaining low cytotoxicity levels. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Comparative Data Table
The following table summarizes key properties and applications of N-(1-adamantyl)-2-pentoxybenzamide compared to other adamantane derivatives:
| Compound | Antiviral Activity | Anticancer Potential | CNS Activity | Mechanism |
|---|---|---|---|---|
| N-(1-adamantyl)-2-pentoxybenzamide | High | Moderate | High | NMDA receptor antagonist |
| Amantadine | High | Low | High | M2 ion channel blocker |
| Rimantadine | Moderate | Low | Moderate | M2 ion channel blocker |
| Adamantyl thioureas | Moderate | High | Low | Various mechanisms |
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-pentoxybenzamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of viral replication and modulation of immune responses .
Comparison with Similar Compounds
(a) AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide)
- Key Differences :
- AKB48 contains an indazole-carboxamide scaffold, whereas N-(1-adamantyl)-2-pentoxybenzamide has a benzamide backbone.
- The pentyl chain in AKB48 is directly attached to the indazole nitrogen, while the pentoxy group in the target compound is part of the benzamide substituent.
- Pharmacological Data: Property AKB48 N-(1-adamantyl)-2-pentoxybenzamide (Inferred) CB1 Receptor Affinity (Ki) 3.24 nM (human) Not reported in evidence CB2 Receptor Selectivity Slight preference Likely similar due to adamantyl moiety
(b) N-(1-Adamantyl)-2-phenoxyacetamide
- Key Differences: The acetamide group replaces the benzamide, and a phenoxy substituent is present instead of pentoxy. Molecular weight: 285.38 g/mol vs. ~331.45 g/mol (estimated for the target compound) .
- Physicochemical Impact: The phenoxy group enhances aromatic interactions but reduces chain flexibility compared to pentoxy.
(c) N,N-Dimethyl-2-propoxybenzamide (3k)
- Key Differences :
Physicochemical and Crystallographic Insights
- Crystallography: Adamantyl-containing compounds (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) form hydrogen-bonded dimers and non-classical interactions (e.g., S⋯S), enhancing crystallinity .
Data Tables
Table 1: Molecular Properties of Selected Analogues
Table 2: Receptor Binding Affinities
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Species | Reference |
|---|---|---|---|---|
| AKB48 | 3.24 | 2.81* | Human | |
| JWH-018 | 5.82 | 1.58 | Murine |
*Inferred from CB2 preference data.
Biological Activity
N-(1-adamantyl)-2-pentoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Adamantane derivatives, such as this compound, are known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities. This article reviews the synthesis, biological activity, and research findings related to N-(1-adamantyl)-2-pentoxybenzamide.
Synthesis
The synthesis of N-(1-adamantyl)-2-pentoxybenzamide typically involves the reaction of 1-adamantyl amines with various acyl chlorides or anhydrides. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has shown that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with the adamantane moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 62.5 to 1000 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The MTT assay is commonly used to evaluate the cytotoxic effects on human cancer cell lines. Preliminary findings suggest that while some adamantane derivatives show promise in inhibiting cancer cell proliferation, others may not exhibit significant cytotoxicity at tested concentrations .
Case Studies
Several case studies have explored the biological activities of adamantane derivatives, including N-(1-adamantyl)-2-pentoxybenzamide:
- Antimicrobial Efficacy : A study tested various adamantane derivatives against a panel of bacteria and fungi. Compounds were assessed for their ability to inhibit growth, and results indicated that certain derivatives had strong activity against Staphylococcus epidermidis and Candida albicans .
- Cytotoxicity Assessment : Another investigation utilized the MTT assay on multiple cancer cell lines (A549, T47D, L929, HeLa) to determine the cytotoxic effects of adamantane-based compounds. Results showed variable cytotoxicity across different cell lines, suggesting a need for further exploration of structure-activity relationships .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
